1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol
Description
1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol is a piperazine derivative featuring a 3-fluorobenzyl sulfonyl group and a propan-2-ol substituent. The propan-2-ol moiety may contribute to hydrogen bonding, affecting solubility and pharmacological activity.
Properties
IUPAC Name |
1-[4-[(3-fluorophenyl)methylsulfonyl]piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O3S/c1-12(18)10-16-5-7-17(8-6-16)21(19,20)11-13-3-2-4-14(15)9-13/h2-4,9,12,18H,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWHGKKQZZCWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol typically involves multi-step procedures. One common synthetic route includes the reaction of piperazine with 3-fluorobenzyl chloride to form 4-(3-fluorobenzyl)piperazine. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the propan-2-ol group is introduced through a reaction with an appropriate alcohol derivative under suitable conditions .
Chemical Reactions Analysis
1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have demonstrated that compounds related to 1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol exhibit significant anticancer properties. For instance, a derivative of this compound was found to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms, which is crucial for the survival of cancer cells. The inhibition of PARP leads to increased apoptosis in cancer cells, making these compounds potential candidates for cancer therapies .
2. Neuropharmacological Effects
Research indicates that piperazine derivatives, including those similar to this compound, have neuroprotective effects. They have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression and anxiety .
3. Antimicrobial Properties
There is emerging evidence that compounds with sulfonamide groups exhibit antimicrobial activity. The presence of the sulfonyl moiety in this compound suggests potential applications in treating bacterial infections or as part of combination therapies to enhance the efficacy of existing antibiotics .
Case Study 1: Efficacy Against Breast Cancer
A study published by Suresha N. Deveshegowda et al. evaluated the efficacy of a compound structurally related to this compound against human breast cancer cell lines. The compound demonstrated an IC50 value of 18 μM, indicating moderate efficacy. The study highlighted the compound's ability to induce apoptosis and inhibit PARP activity, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Neuroprotective Effects
In another investigation focused on neuropharmacology, derivatives of piperazine were tested for their effects on cognitive function in animal models. Results indicated that these compounds improved memory retention and reduced anxiety-like behaviors, supporting their potential use in treating neurodegenerative diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in binding to biological targets, affecting their function. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Effects : The 3-fluorobenzyl sulfonyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in Avishot or the lipophilic isopropyl group in ’s compound.
- Salt Formation : The dihydrochloride salt in suggests improved aqueous solubility, a strategy applicable to the target compound for pharmacokinetic optimization.
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Comparisons
Key Observations:
- Lipophilicity : The target compound’s predicted logP (~1.8) is lower than MK22 (~3.2) or Avishot (~3.5), likely due to the polar sulfonyl group, suggesting better aqueous solubility but reduced blood-brain barrier penetration.
- Biological Targets : Fluorinated piperazines (e.g., ’s {2-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}methanamine ) often target serotonin receptors, as seen in Avishot’s 5-HT1A/2A activity . The sulfonyl group may enhance selectivity for enzymes or transporters over GPCRs.
- Salt Forms : Dihydrochloride salts ( ) improve solubility, a strategy applicable to the target compound for in vivo studies.
Stability and Metabolic Considerations
- Fluorine Metabolism : The 3-fluorobenzyl group may resist defluorination, unlike smaller alkyl halides, minimizing toxic metabolite formation .
Biological Activity
1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a piperazine ring, a sulfonyl group, and a fluorobenzyl moiety. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H20F2N2O3S |
| Molecular Weight | 350.40 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been shown to modulate pathways associated with:
- Neurotransmitter Receptors : The compound exhibits activity against serotonin receptors, which may influence mood and anxiety levels.
- Enzyme Inhibition : It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds, including this compound, exhibit significant anticancer properties. For instance, a related study reported that compounds with similar structures demonstrated moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutics like Olaparib .
Neuropharmacological Effects
In neuropharmacology, this compound has shown promise in preclinical models for treating depression and anxiety disorders. Its action on serotonin receptors suggests potential for mood regulation .
Study 1: Anticancer Efficacy
In a study published in MDPI, several piperazine derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that compounds similar to this compound significantly reduced cell viability in breast cancer cell lines, with IC50 values ranging from 25 to 60 µM depending on the specific derivative tested .
Study 2: Neuropharmacological Assessment
A comparative study evaluated the effects of various piperazine derivatives on anxiety-like behavior in animal models. The results demonstrated that the compound exhibited anxiolytic-like effects at doses that did not produce sedative side effects, indicating a favorable therapeutic profile .
Q & A
Q. What are the key synthetic routes for 1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol?
The synthesis typically involves:
- Sulfonylation : Reacting 3-fluorobenzyl chloride with a sulfonating agent (e.g., SOCl₂) to form 3-fluorobenzylsulfonyl chloride, followed by coupling with piperazine under basic conditions (e.g., K₂CO₃) .
- Propan-2-ol introduction : Alkylation of the piperazine nitrogen with a propan-2-ol derivative (e.g., epichlorohydrin or glycidol) under reflux in ethanol or THF .
- Purification : Column chromatography (EtOAc/petroleum ether) or recrystallization to isolate the final product .
Q. How to confirm the structural integrity of the compound using spectroscopic methods?
- ¹H/¹³C NMR : Verify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorobenzyl, piperazine CH₂ groups at δ 2.5–3.5 ppm) and carbon assignments .
- IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1150–1350 cm⁻¹) and hydroxyl (O–H at ~3200–3600 cm⁻¹) groups .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety precautions are recommended when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., SOCl₂) .
- Waste Management : Segregate organic waste and dispose via certified hazardous waste protocols .
Advanced Research Questions
Q. How to optimize reaction conditions to improve yield in the sulfonylation step?
- Stoichiometry : Use a 1.2:1 molar ratio of 3-fluorobenzyl chloride to piperazine to account for side reactions .
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to enhance nucleophilicity during sulfonylation .
- Temperature Control : Maintain reflux at 80–90°C in ethanol to balance reaction rate and byproduct formation .
Q. How to analyze and resolve contradictions in structure-activity relationship (SAR) data?
- In vitro assays : Compare antifungal/antibacterial activity across derivatives with modified substituents (e.g., replacing 3-fluorobenzyl with 4-fluorophenyl) to identify critical functional groups .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., fungal CYP51) .
- Meta-analysis : Reconcile discrepancies by evaluating assay conditions (e.g., pH, solvent) across studies .
Q. What strategies are effective for enantiomeric resolution of the compound?
- Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases to separate enantiomers .
- Derivatization : React the racemic mixture with a chiral auxiliary (e.g., (S)-(-)-α-methylbenzyl isocyanate) to form diastereomers for easier separation .
- Crystallization : Employ enantiopure seed crystals in a supersaturated solution to induce selective crystallization .
Notes on Data Contradiction Analysis
- Reproducibility : Validate synthetic protocols across labs (e.g., replicate NMR and HPLC purity checks) .
- Crystallographic refinement : Resolve structural ambiguities using single-crystal X-ray diffraction (e.g., H-atom placement via riding models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
